molecular formula C14H14N2O2 B13843304 Ethyl 2-methyl-4-pyridin-4-ylpyridine-3-carboxylate

Ethyl 2-methyl-4-pyridin-4-ylpyridine-3-carboxylate

Cat. No.: B13843304
M. Wt: 242.27 g/mol
InChI Key: SFUQHGHDEZIDJC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-pyridin-4-ylpyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyridine ring makes it a versatile molecule for various chemical reactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-pyridin-4-ylpyridine-3-carboxylate typically involves the reaction of 2-methyl-4-pyridin-4-ylpyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used include sulfuric acid or phosphorus pentoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-pyridin-4-ylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-methyl-4-pyridin-4-ylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals.

    Medicine: Potential therapeutic applications include its use as an intermediate in drug synthesis.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-pyridin-4-ylpyridine-3-carboxylate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a similar ring structure.

    Pyrimidine: Another heterocyclic compound with nitrogen atoms at positions 1 and 3 of the ring.

    Pyrrolidine: A five-membered nitrogen-containing ring with different biological activities.

Uniqueness

Ethyl 2-methyl-4-pyridin-4-ylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-methyl-4-pyridin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)13-10(2)16-9-6-12(13)11-4-7-15-8-5-11/h4-9H,3H2,1-2H3

InChI Key

SFUQHGHDEZIDJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C)C2=CC=NC=C2

Origin of Product

United States

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